(1-Methylisoquinolin-4-yl)boronic acid
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Overview
Description
(1-Methylisoquinolin-4-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a 1-methylisoquinoline moiety, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylisoquinolin-4-yl)boronic acid typically involves the borylation of 1-methylisoquinoline. One common method is the iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the resulting boronate esters . The reaction conditions often include the use of iridium catalysts, such as [Ir(cod)Cl]2, in the presence of bis(pinacolato)diboron (B2pin2) and a base like potassium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Chemical Reactions Analysis
Types of Reactions
(1-Methylisoquinolin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are used.
Substitution: Copper catalysts and amine or alcohol reagents are employed.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Amines or ethers.
Scientific Research Applications
(1-Methylisoquinolin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylisoquinolin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki–Miyaura coupling . This process leads to the formation of a new carbon-carbon bond. The boronic acid group can also interact with various molecular targets, such as enzymes, through reversible covalent bonding .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the isoquinoline moiety.
2-Methylphenylboronic Acid: Similar in structure but with a different aromatic ring.
4-Methylphenylboronic Acid: Similar in structure but with a different position of the methyl group.
Uniqueness
(1-Methylisoquinolin-4-yl)boronic acid is unique due to the presence of the isoquinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications where specific interactions with biological targets are required .
Properties
CAS No. |
2891848-22-7 |
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Molecular Formula |
C10H10BNO2 |
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(1-methylisoquinolin-4-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-8-4-2-3-5-9(8)10(6-12-7)11(13)14/h2-6,13-14H,1H3 |
InChI Key |
MJERKHQYNISNEQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C2=CC=CC=C12)C)(O)O |
Origin of Product |
United States |
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